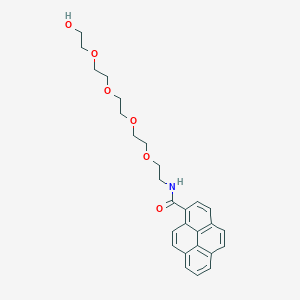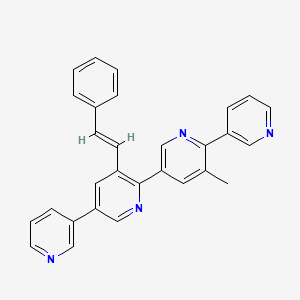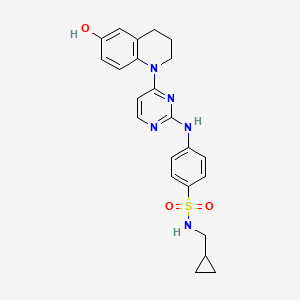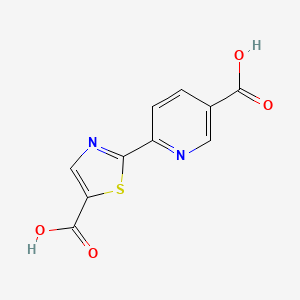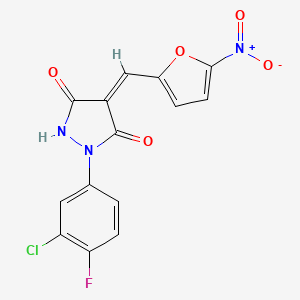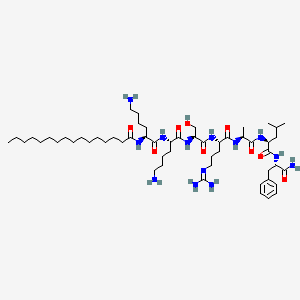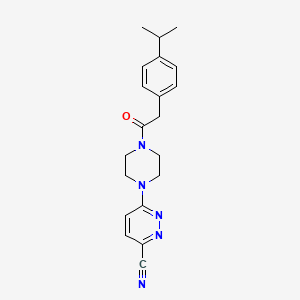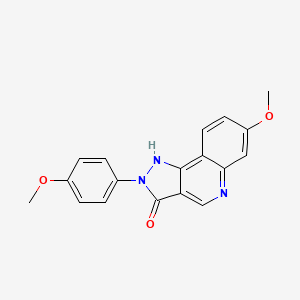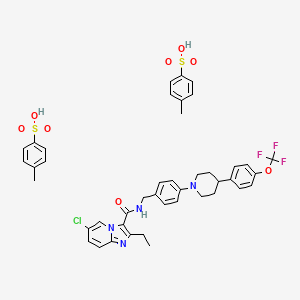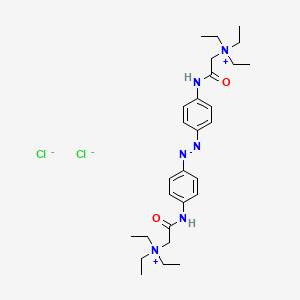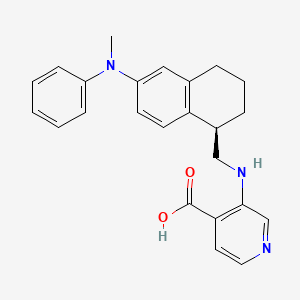
Relacorilant
Übersicht
Beschreibung
Relacorilant, also known as CORT125134, is a selective glucocorticoid receptor modulator[“][“].
In scientific research, this compound has shown promise in clinical improvements for patients with Cushing Syndrome[“]. It works by competitively antagonizing cortisol activity. Unlike mifepristone, another glucocorticoid receptor modulator, this compound does not bind to the progesterone receptor[“].
In the context of ovarian cancer, this compound has been found to reverse the glucocorticoid-mediated anti-apoptotic effects and restore the taxane chemosensitivity in epithelial ovarian cancer cells[“]. This has led to its investigation in clinical trials in combination with nab-paclitaxel for platinum-resistant ovarian cancer[“].
Wirkmechanismus
Relacorilant, is an investigational therapy developed by Corcept Therapeutics[“]. It is no progesterone receptor activity[“]. It is currently under investigation for the treatment of endogenous Cushing syndrome and various forms of cancer[“].
Target of Action
This compound primarily acts on the glucocorticoid receptor (GR)[“][“]. It is a highly selective GR modulator[“][“] and does not bind to the body’s other hormone receptors[“].
Mode of Action
This compound works by competitively binding to and blocking the glucocorticoid receptors. This inhibits the activity of GRs, and prevents both the translocation of the ligand-GR complexes to the nucleus and gene expression of GR-associated genes[“].
Result of Action
The action of this compound leads to several biological effects. It reverses the glucocorticoid-mediated anti-apoptotic effects and restores the taxane chemosensitivity in epithelial ovarian cancer cells. In patients with endogenous Cushing syndrome and hypertension and/or hyperglycemia, this compound improved both clinical hypertension and hyperglycemia parameters[“].
Physical Properties
State
Relacorilant is typically encountered in the solid state at standard temperature and pressure[“].
Solubility
This compound is to be soluble in organic solvents and less soluble in water[“].
Electrical Conductivity and Thermal Conductivity
As an organic compound, this compound is expected to have low electrical and thermal conductivity. Organic compounds are generally poor conductors of electricity and heat.
Biochemical Properties
Cellular Effects Relacorilant has been shown to reverse the glucocorticoid-mediated anti-apoptotic effects and restore the taxane chemosensitivity in epithelial ovarian cancer cells[“]. This suggests that it can affect cell function by modulating apoptosis and chemosensitivity[“].
Molecular Mechanism The molecular mechanism of this compound involves its action as a selective glucocorticoid receptor modulator. It competitively antagonizes cortisol activity, which can have various effects depending on the context[“]. For instance, in ovarian cancer cells, it reverses the glucocorticoid-mediated anti-apoptotic effects and restores the taxane chemosensitivity[“].
Time EffectThe effect of this compound can change over time. In a phase[“] study for Cushing Syndrome, low-dose this compound (100-200 mg/d) was administered for 12 weeks or high-dose this compound (250-400 mg/d) for 16 weeks[“]. This suggests that the effects of this compound can evolve over the course of treatment.
Wissenschaftliche Forschungsanwendungen
Treatment of Cushing’s Syndrome
Relacorilant is under development for the treatment of Cushing’s syndrome[“][“]. It acts as a selective glucocorticoid receptor modulator, antagonizing cortisol activity[“]. A phase 2 study has shown clinical improvements in patients with Cushing’s syndrome[“].
Treatment of Recurrent Ovarian Cancer
This compound is being investigated for its potential use in the treatment of recurrent ovarian cancer[“]. It has been found to reverse the glucocorticoid-mediated anti-apoptotic effects and restore the taxane chemosensitivity in epithelial ovarian cancer cells[“].
Treatment of Solid Tumors
This compound is in phase I/II clinical studies for the treatment of solid tumors[“].
Treatment of Alcoholism
This compound is being studied in the treatment of alcoholism[“].
Treatment of Adrenal Cancer
This compound is being studied for its potential use in the treatment of adrenal cancer[“]. It acts as a selective cortisol modulator, binding to the glucocorticoid receptor but not to the body’s other hormone receptors[“].
Treatment of Prostate Cancer
This compound is also being investigated for its potential use in the treatment of prostate cancer[“].
Treatment of Hypercortisolism
This compound is being studied for the treatment of hypercortisolism in patients with cortisol-secreting adrenal adenomas or hyperplasia[“]. The study aims to assess the effectiveness of this compound based on glycemic and blood pressure control[“].
Product Comparison
Relacorilant,Mifepristone: Similarities and Differences of Organic Compounds
Similarities
Type of Drugs: Both this compound and Mifepristone are classified as glucocorticoid receptor antagonists[“][“].
Treatment for Cushing’s Syndrome: Both drugs have been used in the treatment of Cushing’s syndrome[“][“]. Cushing’s syndrome is a rare disease characterized by an excess of cortisol, a hormone produced by the adrenal glands[“].
Mechanism: Both drugs work by inhibiting the effects of cortisol[“][“]. However, it’s worth noting that this compound has shown stronger selective binding ability to the glucocorticoid receptor (GR) and does not bind to the progesterone receptor (PR), which is a significant improvement over Mifepristone[“].
Tumor Treatment: Both drugs have been explored for use in the treatment of various cancers. For instance, this compound has shown potential in restoring chemosensitivity and enhancing chemotherapy efficacy in patients with advanced, platinum-resistant ovarian cancer[“].
Differences
Progesterone Receptor Activity: this compound is a selective glucocorticoid receptor modulator (SGRM) with no progesterone receptor activity. This is a significant difference from Mifepristone, which does bind to the progesterone receptor[“].
Effects in Different Tissues: Although both drugs are potent antagonists of the glucocorticoid receptor (GR), their effects in different tissues is to differ. For example, the effects of this compound in the pituitary gland is to differ from those of Mifepristone[“].
HPA Axis Disinhibition: Increases in serum adrenocorticotropic hormone (ACTH) and cortisol concentrations after this compound treatment were substantially less than the increases typically observed with Mifepristone[“]. This suggests that this compound induces a modest disinhibition of the hypothalamic–pituitary–adrenal (HPA) axis compared to Mifepristone[“].
Transcriptional Coregulator Recruitment: The antagonistic properties of Mifepristone is to involve glucocorticoid receptor interaction with corepressors such as NCOR1 and NCOR2, while this compound antagonism is to depend exclusively on the absence of coactivators in the glucocorticoid receptor[“].
Related Small Molecules
Otamixaban hydrochloride,Hydrocortisone acetate,11,17-Dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one,Cortisone,(E)-1-(5-((E)-(3-Fluorodibenzo(b,E)oxepin-11(6H)-ylidene)methyl)-1-((R)-1-morpholinopropan-2-yl)-1H-benzo(d)imidazol-2(3H)-ylidene)urea,n-[(1r,2s)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide,Beclomethasone dipropionate,Cort108297 ,Deacylcortivazol,ORIC-101,Clobetasone butyrate,RU 43044 ,Glucocorticoid receptor agonist,Hydrocortisone aceponate
Zukünftige Richtungen
The future directions of Relacorilant, particularly in the treatment of patients with Cushing Syndrome, involve a continued focus on evaluating its efficacy and safety. This compound is a selective glucocorticoid receptor modulator under investigation for this purpose. The studies so far have not shown that this compound causes prolongation of the cardiac QT interval, an important aspect in assessing the cardiac safety of any drug["].
This compound has shown potential benefits in clinical trials without causing undesirable anti-progesterone effects or drug-induced hypokalemia. This makes it a promising candidate for further investigation and development, especially for treating endogenous hypercortisolism due to either excess ACTH secretion or autonomous adrenal cortisol secretion. The phase 2 studies have focused on assessing the impact of reduced cortisol activity on blood pressure and blood glucose control in patients with Cushing Syndrome[“].
As this compound progresses through clinical trials, the focus is likely to remain on its selective mechanism of action and potential advantages over other treatments. This includes its ability to modulate cortisol activity without the unwanted effects associated with progesterone receptor antagonism. Future research will likely continue to refine dosage strategies and further clarify the clinical implications and benefits of this compound in managing Cushing Syndrome and possibly other conditions influenced by cortisol levels.
Eigenschaften
IUPAC Name |
[(4aR)-1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N6O3S/c1-35-15-22(14-33-35)41(39,40)36-9-7-18-11-24-17(13-34-37(24)21-4-2-20(28)3-5-21)12-26(18,16-36)25(38)23-10-19(6-8-32-23)27(29,30)31/h2-6,8,10-11,13-15H,7,9,12,16H2,1H3/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANIDIGFXJFFEL-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099345 | |
| Record name | Relacorilant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496510-51-0 | |
| Record name | [(4aR)-1-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydro-6-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4aH-pyrazolo[3,4-g]isoquinolin-4a-yl][4-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1496510-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relacorilant [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1496510510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relacorilant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Relacorilant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RELACORILANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2158753C7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



